![molecular formula C19H16F3N3O4S B4987262 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide, also known as NITD-008, is a chemical compound that has gained attention in the scientific community due to its potential as an antiviral agent. The compound was first synthesized in 2009 by a team of researchers at the University of Hong Kong and has since been the subject of numerous studies exploring its potential as a treatment for a variety of viral infections.
作用机制
The exact mechanism of action of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of viral RNA polymerase, an enzyme essential for viral replication. By inhibiting this enzyme, N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide prevents the virus from replicating and spreading within the host.
Biochemical and Physiological Effects:
Studies have shown that N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide is well-tolerated in animal models and does not cause significant toxicity or adverse effects. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
实验室实验的优点和局限性
One advantage of using N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide in lab experiments is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of treatments for a variety of viral infections. However, one limitation is that the compound is still in the early stages of development and more research is needed to fully understand its potential as an antiviral agent.
未来方向
There are several future directions for research on N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide. One area of focus is the development of more potent derivatives of the compound that may have increased antiviral activity. Another area of interest is the use of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide in combination with other antiviral agents to improve treatment outcomes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a treatment for viral infections.
合成方法
The synthesis of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide involves several steps, starting with the reaction of 2-naphthol with 2-chloroethanol to form 2-(2-hydroxyethyl)naphthalene. This compound is then reacted with 4-trifluoromethylnitrobenzene in the presence of a base to form the key intermediate, N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenol. The final step involves the reaction of this intermediate with sulfamic acid to form N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide.
科学研究应用
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide has been the subject of numerous studies exploring its potential as an antiviral agent. In vitro studies have shown that the compound is effective against a wide range of viruses, including dengue virus, yellow fever virus, and Ebola virus. In vivo studies in animal models have also shown promising results, with N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide demonstrating antiviral activity and reducing viral load in infected animals.
属性
IUPAC Name |
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)15-6-8-17(18(12-15)25(26)27)23-9-10-24-30(28,29)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,23-24H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQSJOYIPOCWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)naphthalene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)
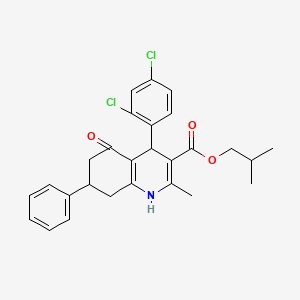
![11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4987204.png)
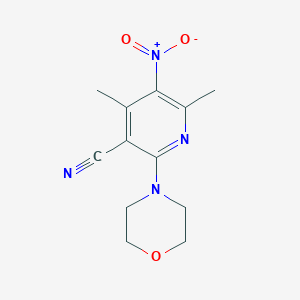
![N,N-diethyl-2-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}ethanamine](/img/structure/B4987222.png)
![3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine](/img/structure/B4987230.png)
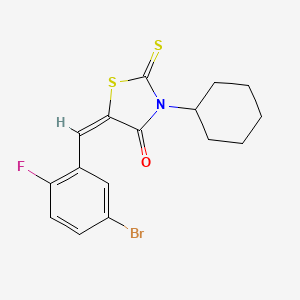
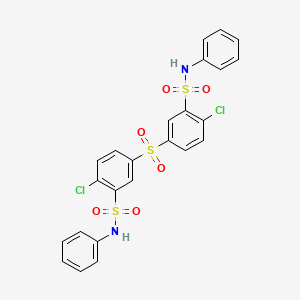
![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)
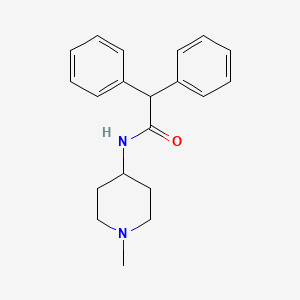
![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
![2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987272.png)